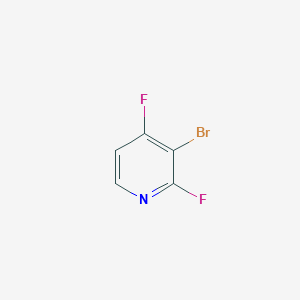

3-Bromo-2,4-difluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHSRSSLIIGWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717818 | |

| Record name | 3-Bromo-2,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-60-4 | |

| Record name | 3-Bromo-2,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,4-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4-difluoropyridine is a key building block in medicinal chemistry and materials science, sought after for its unique electronic properties and versatile reactivity. The strategic placement of two fluorine atoms and a bromine atom on the pyridine ring allows for the targeted synthesis of complex molecules with enhanced pharmacological profiles, including improved metabolic stability and bioavailability. This guide provides a comprehensive overview of the plausible synthetic pathways to this compound, focusing on the underlying chemical principles, mechanistic insights, and practical experimental considerations. The primary strategies discussed are electrophilic bromination of 2,4-difluoropyridine and a lithiation-bromination sequence, offering researchers a solid foundation for the successful synthesis of this valuable compound.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate.[2] When incorporated into a pyridine scaffold, these effects are particularly pronounced, influencing the pKa of the nitrogen atom, altering metabolic pathways, and enhancing binding affinity to target proteins.[3]

This compound, with its trifunctionalized ring system, offers a versatile platform for further chemical elaboration. The bromine atom serves as a convenient handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures.[3] The fluorine atoms, in addition to their beneficial electronic effects, can also participate in nucleophilic aromatic substitution reactions under specific conditions.[4] This trifecta of reactivity makes this compound a highly valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1227502-60-4 |

| Molecular Formula | C₅H₂BrF₂N |

| Molecular Weight | 193.98 g/mol |

| Appearance | (Typically) Colorless to light yellow liquid or solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Synthetic Pathways to this compound

Two primary synthetic strategies are considered the most viable for the preparation of this compound: electrophilic bromination of 2,4-difluoropyridine and a directed lithiation-bromination sequence.

Pathway 1: Electrophilic Aromatic Bromination of 2,4-Difluoropyridine

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[5] In the context of pyridine, the ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing fluorine atoms further deactivates the ring, making electrophilic bromination a challenging transformation that requires carefully optimized reaction conditions.

Mechanism and Regioselectivity:

The key to a successful synthesis via this route lies in controlling the regioselectivity of the bromination. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. The fluorine atoms are also deactivating but are ortho-, para-directing. In 2,4-difluoropyridine, the directing effects of the nitrogen and the fluorine atoms are complex. The C-3 and C-5 positions are activated by the fluorine at C-2 and C-4, respectively (para-directing effect), but deactivated by the inductive effect of the adjacent fluorine and nitrogen atoms. The C-6 position is primarily influenced by the nitrogen and the C-4 fluorine.

Computational studies and experimental evidence on similar systems suggest that the C-3 position is a likely site for electrophilic attack due to a combination of these electronic factors.[6] The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex).[5]

Experimental Protocol (Generalized):

A generalized protocol for the electrophilic bromination of 2,4-difluoropyridine is outlined below. Optimization of the bromine source, solvent, temperature, and reaction time is critical to achieve good yield and selectivity.

Materials:

-

2,4-Difluoropyridine

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or molecular bromine)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, oleum)

-

Inert solvent (e.g., dichloromethane, chloroform)

Procedure:

-

To a solution of 2,4-difluoropyridine in an inert solvent, cautiously add the strong acid catalyst at a low temperature (e.g., 0 °C).

-

Slowly add the brominating agent to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature or gently heat as required, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford this compound.

Diagram of Electrophilic Bromination Pathway:

Caption: Electrophilic bromination of 2,4-difluoropyridine.

Pathway 2: Directed Lithiation and Bromination

An alternative and potentially more regioselective approach is the directed ortho-lithiation of 2,4-difluoropyridine, followed by quenching with an electrophilic bromine source.[7] This method relies on the ability of a directing group to coordinate with an organolithium base, facilitating deprotonation at an adjacent position. In the case of 2,4-difluoropyridine, the fluorine atom at the 2-position can act as a directing group.

Mechanism and Regioselectivity:

The fluorine atom at C-2, being a weak directing group, can facilitate the deprotonation of the C-3 proton by a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[8] The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions, such as nucleophilic attack on the pyridine ring or halogen dance.[9] The resulting lithiated intermediate is then trapped with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane, to yield the desired product.

Experimental Protocol (Generalized):

Materials:

-

2,4-Difluoropyridine

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), n-Butyllithium)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Electrophilic bromine source (e.g., Bromine (Br₂), 1,2-Dibromoethane, Carbon tetrabromide)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-difluoropyridine in the anhydrous solvent.

-

Cool the solution to a very low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the organolithium base dropwise, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

-

Add a solution of the electrophilic bromine source in the anhydrous solvent dropwise to the reaction mixture.

-

Continue stirring at -78 °C for a period, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Diagram of Lithiation-Bromination Pathway:

Caption: Lithiation-bromination sequence for the synthesis of this compound.

Comparative Analysis of Synthetic Pathways

| Feature | Electrophilic Bromination | Lithiation-Bromination |

| Regioselectivity | Potentially lower; may yield a mixture of isomers. | Generally high due to the directing effect of the C-2 fluorine. |

| Reaction Conditions | Often requires harsh acidic conditions and potentially high temperatures. | Requires strictly anhydrous conditions and very low temperatures (-78 °C). |

| Reagents | Uses common brominating agents and strong acids. | Requires strong organolithium bases which are pyrophoric and moisture-sensitive. |

| Scalability | Can be challenging to scale due to exotherms and selectivity issues. | Can be scaled, but requires specialized equipment for low-temperature reactions and handling of organolithiums. |

| Purification | May require careful separation of isomers. | Generally cleaner, but purification to remove byproducts is still necessary. |

Safety Considerations

-

Brominating agents like molecular bromine are highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Strong acids such as sulfuric acid and oleum are extremely corrosive. Use with caution and appropriate PPE.

-

Organolithium reagents like n-butyllithium and LDA are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere, and appropriate quenching procedures must be followed.

-

Halogenated pyridines can be toxic and should be handled with care.

Conclusion

The synthesis of this compound presents a formidable yet achievable challenge for the synthetic chemist. This guide has outlined two of the most promising synthetic strategies: electrophilic bromination and directed lithiation-bromination. While electrophilic bromination offers a more direct approach, it may suffer from issues of regioselectivity. In contrast, the lithiation-bromination sequence, although more technically demanding due to the use of organolithium reagents and cryogenic temperatures, is likely to provide a more controlled and regioselective route to the desired product. The choice of synthetic pathway will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and the chemist's expertise in handling sensitive reagents. With careful planning and execution, either of these methods can serve as a reliable means to access this valuable and versatile building block for the advancement of pharmaceutical and materials science research.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Expedient regioselective synthesis of all-different tetraaryl furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

An In-depth Technical Guide to 3-Bromo-2,4-difluoropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a multitude of approved therapeutics. The strategic incorporation of fluorine atoms onto this scaffold further enhances its utility, profoundly influencing properties such as metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[1][2] this compound (CAS: 1227502-60-4) emerges as a particularly valuable building block, offering a trifecta of reactive sites. This guide provides an in-depth analysis of its chemical properties, a plausible and robust synthesis strategy, its versatile reactivity in key synthetic transformations, and its potential as a core intermediate for the development of next-generation pharmaceuticals.

Section 1: Core Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not widely published, a common characteristic for specialized, research-oriented chemical building blocks. However, based on its structure and data from closely related analogues, we can compile a reliable profile.

| Property | Value | Source / Comment |

| CAS Number | 1227502-60-4 | N/A |

| Molecular Formula | C₅H₂BrF₂N | N/A |

| Molecular Weight | 193.98 g/mol | Calculated[3][4] |

| Boiling Point | 171.9 ± 35.0 °C | (Predicted)[5] |

| Density | 1.808 ± 0.06 g/cm³ | (Predicted)[5] |

| Appearance | Colorless to light yellow liquid | Typical for similar compounds |

Spectroscopic Characterization (Anticipated):

While specific spectra are not publicly available, a skilled chemist can anticipate the key features based on the structure:

-

¹H NMR: A single aromatic proton signal is expected, appearing as a doublet of doublets (or more complex multiplet) due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C4. Each signal will be split by the other fluorine and the adjacent aromatic proton, providing crucial structural confirmation.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The signals for C2, C3, and C4 will exhibit large C-F coupling constants, a hallmark of fluorinated aromatic systems.

Section 2: Synthesis and Manufacturing Strategy

A robust and logical synthesis of this compound can be conceptualized starting from the commercially available 2,4-difluoropyridine. The key transformation is a regioselective electrophilic aromatic bromination.

Proposed Synthetic Pathway:

Caption: Proposed synthesis via electrophilic bromination.

Detailed Experimental Protocol (Representative):

This protocol is based on established methods for the bromination of deactivated aromatic systems.[6]

-

Inert Atmosphere: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluoropyridine (1.0 equiv.).

-

Solvent: Add anhydrous acetonitrile as the solvent (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equiv.) to the stirred solution.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Causality and Mechanistic Rationale:

The pyridine nitrogen and the two fluorine atoms are electron-withdrawing, deactivating the ring towards electrophilic substitution. However, the C3 and C5 positions are the most electron-rich (least deactivated). Bromination is directed to the C3 position, influenced by the ortho-, para-directing effect of the C2 and C4 fluorine atoms. The use of a strong acid catalyst like H₂SO₄ polarizes the Br-N bond in NBS, generating a more potent electrophilic bromine species ("Br+") required to overcome the deactivated nature of the ring.[7]

Section 3: Chemical Reactivity and Mechanistic Insights

This compound is a versatile intermediate due to its distinct reactive sites. The C3-Br bond is primed for metal-catalyzed cross-coupling, while the C2-F bond is activated for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond at the C3 position is the primary site for transformations like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, enabling the formation of C-C, C-N, and C-O bonds.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[9]

Detailed Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is a robust, general procedure applicable to many bromopyridine substrates.[10][11]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The pyridine nitrogen strongly activates the C2 and C4 positions towards nucleophilic attack.[12] In this compound, the C2-fluorine is particularly susceptible to displacement by nucleophiles (e.g., amines, alcohols, thiols) due to this activation.

Caption: Mechanism of SNAr on a 2-fluoropyridine.[12]

Mechanistic Rationale:

The reaction proceeds via a two-step addition-elimination mechanism.[12] The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative nitrogen atom. Subsequent elimination of the highly stable fluoride ion restores aromaticity and yields the substituted product. This pathway allows for the introduction of diverse functional groups alpha to the ring nitrogen.[13]

Section 4: Application in Drug Discovery and Development

This compound is an exemplary scaffold for building complex molecules using sequential, regioselective reactions. This strategy is highly valuable in constructing libraries of compounds for structure-activity relationship (SAR) studies. A medicinal chemist can first perform a Suzuki coupling to install a key aryl group, then use an SNAr reaction to introduce a different functionality that can modulate properties like solubility or target engagement.

Hypothetical Workflow for Scaffold Elaboration:

Caption: Sequential functionalization workflow.

This one-two approach allows for the rapid generation of molecular diversity around a core heterocyclic structure. For instance, this scaffold is ideally suited for synthesizing inhibitors of protein kinases, where one part of the molecule often occupies the ATP-binding site and another part extends into a solvent-exposed region, a common strategy for achieving potency and selectivity.[14][15]

Section 5: Safety and Handling

Based on data for analogous compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye damage. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation.[5]

Conclusion

This compound is a high-value, multifunctional building block for advanced organic synthesis. While specific experimental data remains sparse in public literature, its chemical behavior can be confidently predicted from established principles. Its capacity for selective functionalization via palladium-catalyzed cross-coupling at the C3-bromo position and nucleophilic aromatic substitution at the C2-fluoro position provides a powerful and flexible platform for medicinal chemists. This dual reactivity enables the efficient construction of complex, highly decorated pyridine scaffolds, making it an indispensable tool for researchers and scientists in the pursuit of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

The Strategic Application of 3-Bromo-2,4-difluoropyridine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary pharmaceutical research and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, halogenated pyridines have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of 3-Bromo-2,4-difluoropyridine, a key intermediate whose unique structural features offer significant advantages in medicinal chemistry. Its CAS Number is 1227502-60-4.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and reactivity of this versatile compound, thereby enabling its effective integration into drug discovery pipelines.

Physicochemical Properties and Structural Attributes

The strategic utility of this compound stems from the specific arrangement of its functional groups. The pyridine core is a common motif in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence and positioning of the halogen atoms are critical to its reactivity and metabolic stability.

The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity. The fluorine atoms at the 2- and 4-positions significantly modulate the electronic properties of the pyridine ring, influencing its pKa and reactivity. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.

| Property | Value | Source |

| CAS Number | 1227502-60-4 | [1][2][3] |

| Molecular Formula | C₅H₂BrF₂N | [4][5] |

| Molecular Weight | 193.98 g/mol | [4][5] |

| Predicted Boiling Point | 171.9±35.0 °C | ChemicalBook |

| Predicted Density | 1.808±0.06 g/cm³ | ChemicalBook |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be approached through several routes, with the bromination of a suitable difluoropyridine precursor being a common strategy. The following protocol outlines a representative synthetic procedure.

Experimental Protocol: Bromination of 2,4-difluoropyridine

This protocol is based on established methodologies for the bromination of pyridine derivatives.

Materials:

-

2,4-Difluoropyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2,4-difluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of sulfuric acid as a solvent protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution but also directing the incoming electrophile.

-

N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

The reaction is performed at low initial temperatures to control the exothermic nature of the reaction.

Key Reactions and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6][7] this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to generate biaryl and heteroaryl-pyridine structures, which are prevalent in many biologically active compounds.

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane and water (4:1), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines, providing access to a wide range of substituted aminopyridines. These motifs are frequently found in kinase inhibitors and other targeted therapies.

Illustrative Protocol: Buchwald-Hartwig Amination with Aniline

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) in an oven-dried flask.

-

Add anhydrous toluene or another suitable aprotic solvent.

-

Heat the mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired N-aryl aminopyridine.

Conclusion

This compound is a high-value building block for drug discovery and development. Its trifunctional nature allows for selective and sequential chemical modifications, enabling the efficient construction of complex molecular architectures. The strategic incorporation of this intermediate can significantly shorten synthetic routes and provide access to novel chemical matter with desirable pharmacological properties. As the demand for more effective and targeted therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like this compound will undoubtedly increase.

References

- 1. This compound | 1227502-60-4 [chemicalbook.com]

- 2. 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound - [nashpharmatech.com]

- 4. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Bromo-2,4-difluoropyridine

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. In recent decades, the strategic incorporation of fluorine atoms into these heterocyclic systems has emerged as a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides an in-depth technical overview of 3-Bromo-2,4-difluoropyridine, a versatile building block that combines the advantageous properties of a fluorinated pyridine with the synthetic flexibility of a bromo-substituent, making it a valuable tool for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a pyridine ring substituted with a bromine atom at the 3-position and fluorine atoms at the 2- and 4-positions. The high electronegativity of the nitrogen and the two fluorine atoms significantly polarizes the aromatic ring, influencing its reactivity and intermolecular interactions.

Computational studies on substituted pyridines reveal that the introduction of electron-withdrawing groups, such as halogens, generally decreases the basicity of the pyridine nitrogen.[3][4] This effect is expected to be pronounced in this compound. The calculated molecular descriptors for a range of substituted pyridines have been shown to correlate with their membrane permeability, a critical parameter in drug development.[5][6]

Table 1: Calculated Physicochemical Properties of this compound (and related compounds for comparison)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) |

| This compound | C₅H₂BrF₂N | 193.98 | 2.12 | 12.89 |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | 1.59 | 12.89 |

| 2,4-Difluoropyridine | C₅H₃F₂N | 115.09 | 0.98 | 12.89 |

Data for this compound and related compounds are sourced from chemical supplier databases and computational models. These values should be considered as estimates.

The interplay of the bromo and fluoro substituents creates a unique electronic landscape. The fluorine atoms, particularly at the ortho (2-) and para (4-) positions relative to the nitrogen, strongly withdraw electron density via both inductive and mesomeric effects. The bromine at the meta (3-) position primarily exerts an inductive electron-withdrawing effect. This electronic profile dictates the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines, especially those with specific halogenation patterns, can be challenging. A plausible synthetic route to this compound can be devised based on established methodologies for the preparation of halogenated pyridines, often involving multi-step sequences. While a specific, peer-reviewed synthesis for this exact molecule is not prominently documented, patent literature provides valuable precedents for similar structures.[7][8][9][10][11]

A likely synthetic strategy would involve the bromination of a pre-functionalized difluoropyridine or the fluorination of a corresponding brominated pyridine precursor. The choice of reagents and reaction conditions is critical to control regioselectivity.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Exemplary Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4-Difluoropyridine from 2,4-Dichloropyridine

-

Rationale: The halogen exchange (Halex) reaction is a common method for introducing fluorine into aromatic rings. The higher reactivity of chlorine at the 2- and 4-positions of the pyridine ring facilitates nucleophilic substitution by fluoride ions.

-

Procedure:

-

To a stirred suspension of spray-dried potassium fluoride (X eq.) in an aprotic polar solvent (e.g., sulfolane), add 2,4-dichloropyridine (1 eq.).

-

Heat the mixture to an elevated temperature (e.g., 200-240 °C) under an inert atmosphere.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, the product can be isolated by distillation.

-

Step 2: Bromination of 2,4-Difluoropyridine

-

Rationale: The electron-withdrawing nature of the fluorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution. However, forcing conditions, such as the use of oleum or a strong Lewis acid, can drive the reaction. The 3-position is the most likely site of bromination due to the directing effects of the existing substituents.

-

Procedure:

-

To a solution of 2,4-difluoropyridine (1 eq.) in concentrated sulfuric acid, add bromine (X eq.) dropwise at a controlled temperature.

-

Heat the reaction mixture to facilitate the bromination.

-

Monitor the reaction by GC or HPLC.

-

Upon completion, carefully quench the reaction mixture with ice and neutralize with a base (e.g., NaOH).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and purify by column chromatography or distillation.

-

Reactivity and Synthetic Utility

The true value of this compound as a building block lies in the differential reactivity of its halogen substituents. The bromine atom at the 3-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-F bonds in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This chemoselectivity allows for the precise functionalization of the 3-position while leaving the fluorine atoms intact.

Diagram of a Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The use of a palladium catalyst in the presence of a base facilitates the coupling of the bromopyridine with a boronic acid or ester.

-

Procedure:

-

In a reaction vessel, combine this compound (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Development

The strategic introduction of a 2,4-difluoropyridin-3-yl moiety into a drug candidate can offer several advantages:

-

Modulation of Physicochemical Properties: The fluorine atoms can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the drug's half-life.

-

Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

While specific examples of marketed drugs containing the this compound-derived core are not yet prevalent, the broader class of fluorinated pyridines is well-represented in drug discovery pipelines. The synthetic versatility of this building block allows for its incorporation into a diverse range of molecular scaffolds for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique molecular structure, characterized by the orthogonal reactivity of its bromo and fluoro substituents, provides a powerful platform for the synthesis of complex, fluorinated pyridine derivatives. The ability to selectively functionalize the 3-position via cross-coupling reactions, while retaining the beneficial properties imparted by the fluorine atoms, makes it an attractive starting material for the development of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

- 1. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US5468863A - Process for the preparation of substituted 2,3-difluoropyridines - Google Patents [patents.google.com]

- 11. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Bromo-2,4-difluoropyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of 3-Bromo-2,4-difluoropyridine (CAS No. 1227502-60-4), a key building block in contemporary drug discovery and materials science. While direct experimental spectra for this specific compound are not universally available, this document serves as an in-depth methodological whitepaper. It is designed to equip researchers, medicinal chemists, and quality control specialists with the necessary protocols, theoretical grounding, and data interpretation strategies to independently acquire and analyze the nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By following the outlined procedures, researchers can ensure the generation of high-quality, reliable, and verifiable spectroscopic data, crucial for regulatory submissions, publications, and advancing research endeavors.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a halogenated heterocyclic compound of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the pyridine ring, offers multiple reactive sites for participation in a variety of cross-coupling reactions. This trifunctional handle makes it an invaluable synthon for the construction of novel pharmaceutical agents and advanced materials.

The precise structural elucidation and purity assessment of this compound are paramount for its effective utilization. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of its chemical identity and integrity. This guide will detail the theoretical and practical aspects of the key spectroscopic methods employed for this purpose.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its expected spectroscopic signatures. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it amenable to a suite of NMR experiments. The electronegative fluorine and bromine atoms, along with the nitrogen heteroatom, will significantly influence the chemical shifts of the aromatic protons and carbons. The C-F and C-Br bonds will exhibit characteristic vibrational modes in the infrared spectrum. Finally, the isotopic signature of bromine will be a key diagnostic feature in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical environment and coupling interactions of the two protons on the pyridine ring. Due to the electron-withdrawing effects of the fluorine, bromine, and nitrogen atoms, these protons are expected to be deshielded and resonate in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | ³J(H-F), ⁴J(H-H), ⁴J(H-F) |

| H-6 | 8.0 - 8.5 | ddd (doublet of doublet of doublets) | ³J(H-H), ⁴J(H-F), ⁵J(H-F) |

Note: The predicted chemical shifts and coupling constants are estimates and should be confirmed by experimental data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the five distinct carbon environments in the molecule. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will be significantly affected, exhibiting characteristic chemical shifts and C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 150 - 160 | d |

| C-3 | 100 - 110 | d |

| C-4 | 155 - 165 | d |

| C-5 | 115 - 125 | d |

| C-6 | 145 - 155 | d |

Note: The predicted chemical shifts are estimates and should be confirmed by experimental data. The multiplicities are due to one-bond and two-bond carbon-fluorine couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated organic compounds. It will provide direct information about the two fluorine environments in this compound.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -120 to -140 | d |

| F-4 | -100 to -120 | d |

Note: The predicted chemical shifts are relative to a standard such as CFCl₃ and should be confirmed by experimental data. The multiplicity will arise from fluorine-fluorine and fluorine-proton couplings.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumental Parameters (General Guidelines for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A suitable range to cover the expected chemical shifts of fluoropyridines.

-

Reference: An external or internal standard such as CFCl₃.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | C=C and C=N ring stretching | Medium to Strong |

| 1250-1000 | C-F stretching | Strong |

| 800-600 | C-Br stretching | Medium |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Expected Isotopic Ratio |

| [M]⁺ | 193 | 195 | ~1:1 |

| [M-Br]⁺ | 114 | - | - |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

Data Interpretation and Structural Confirmation

A cohesive analysis of the data from all spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

-

The ¹H, ¹³C, and ¹⁹F NMR data will provide the carbon-hydrogen-fluorine framework and connectivity.

-

The IR spectrum will confirm the presence of the aromatic pyridine ring and the carbon-halogen bonds.

-

The mass spectrum will confirm the molecular weight and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.

Safety Considerations

This compound is a chemical that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before handling this compound.[1] As a general guideline:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of this compound. By adhering to the detailed experimental protocols and data interpretation strategies outlined herein, researchers can confidently and accurately determine the structure and purity of this important synthetic building block. The principles and methodologies described are broadly applicable to the characterization of other novel small molecules in the fields of drug discovery and materials science.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-2,4-difluoropyridine

Introduction: The Strategic Importance of a Multifaceted Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are foundational pillars for innovation.[1] The strategic incorporation of fluorine into molecular scaffolds can profoundly alter key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced performance in drug candidates and advanced materials.[1][2] Among these critical motifs, 3-Bromo-2,4-difluoropyridine has emerged as a particularly versatile and powerful building block.

This guide provides an in-depth exploration of the reactivity profile of this compound. We will dissect the electronic interplay of its substituents—the electron-withdrawing pyridine nitrogen, the two activating fluorine atoms, and the synthetically versatile bromine atom. This unique arrangement dictates a rich and predictable reactivity pattern, making it a cornerstone for complex molecular synthesis. Our focus will be on the causality behind its reactivity, providing not just protocols, but a foundational understanding for researchers, scientists, and drug development professionals to harness its full synthetic potential.

Core Reactivity Principles: An Electron-Deficient Ring with Orthogonal Handles

The reactivity of this compound is governed by the powerful electron-withdrawing nature of both the ring nitrogen and the two fluorine atoms at the C-2 and C-4 positions. This cumulative effect renders the pyridine ring highly electron-deficient (electrophilic) and primes it for specific transformations. The molecule presents two primary, and largely orthogonal, sites for chemical modification:

-

The C-F Bonds (Positions 2 and 4): These positions are highly activated for Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms act as excellent leaving groups in this context, facilitated by the ring's ability to stabilize the transient negative charge.

-

The C-Br Bond (Position 3): The carbon-bromine bond is the principal site for metal-catalyzed cross-coupling reactions and metal-halogen exchange . The bromine atom's lower bond strength and polarizability compared to fluorine make it the preferred site for oxidative addition by transition metals or for exchange with organolithium reagents.

This duality allows for a sequential and regioselective functionalization strategy, enabling the construction of highly complex and substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at C-2 and C-4

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution, where a nucleophile displaces one of the fluoride ions.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[3][4] In the rate-determining first step, the nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C-2 or C-4), breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the second, faster step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.[5]

The stability of the Meisenheimer complex is paramount. Attack at the C-2 or C-4 positions is strongly favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance, a stabilizing effect not possible with attack at C-3.[6]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: C-4 vs. C-2

While both C-2 and C-4 are activated, substitution often occurs preferentially at the C-4 position. This is attributed to:

-

Electronic Activation: The C-4 position is 'para' to the ring nitrogen, providing strong electronic activation.

-

Steric Hindrance: The C-2 position is adjacent to both the bulky bromine atom at C-3 and the ring nitrogen, presenting greater steric hindrance to the approaching nucleophile.

However, the choice of nucleophile, solvent, and temperature can influence this selectivity.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the substitution of the C-4 fluorine with a primary amine.

Objective: Synthesize 3-bromo-2-fluoro-4-(alkylamino)pyridine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃ or DIPEA) (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent.

-

Reagent Addition: Add the base (e.g., K₂CO₃) followed by the slow, dropwise addition of the primary amine.

-

Reaction: Heat the reaction mixture to a specified temperature (typically 60-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Building Complexity at C-3

The C-Br bond at the 3-position is the ideal handle for introducing carbon-carbon and carbon-heteroatom bonds using palladium catalysis. The higher reactivity of the C-Br bond compared to C-F bonds in oxidative addition ensures excellent chemoselectivity.[7]

A. Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern synthesis, forming a C-C bond between this compound and an organoboron reagent.[8][9][10]

Mechanistic Cycle: The widely accepted mechanism involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst into the C-Br bond; (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium(II) center; and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-2,4-difluoropyridine for Advanced Research and Development

This guide provides an in-depth technical overview of 3-Bromo-2,4-difluoropyridine (CAS No. 1227502-60-4), a critical building block for researchers, medicinal chemists, and materials scientists. We will explore its chemical properties, strategic applications, criteria for sourcing high-purity material from commercial suppliers, and detailed protocols for its use in key synthetic transformations.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a halogenated pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromine atom and two fluorine atoms on the pyridine ring, offers a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it a valuable synthon for creating diverse molecular architectures.

The bromine atom serves as a handle for a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atoms, on the other hand, can significantly modulate the physicochemical properties of the final compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a particularly attractive starting material for the development of novel pharmaceuticals and advanced materials.

Caption: Chemical structure of this compound.

Sourcing High-Purity this compound: A Guide to Commercial Suppliers

The success of any synthetic endeavor hinges on the quality of the starting materials. For a specialized reagent like this compound, it is crucial to partner with a reliable commercial supplier who can provide material of high purity and consistency. When evaluating potential suppliers, researchers should consider the following criteria:

-

Purity and Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity of the compound as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). They should also be able to provide spectroscopic data, such as ¹H NMR and ¹³C NMR, to confirm the structure and identity of the material.

-

Available Quantities and Scalability: Suppliers should offer a range of quantities, from small research-grade amounts (e.g., 1g, 5g) to larger bulk quantities for process development and scale-up. This ensures a consistent supply chain as a project progresses from discovery to development.

-

Documentation and Technical Support: A good supplier will provide comprehensive documentation, including a Safety Data Sheet (SDS) with detailed handling and safety information. Access to a knowledgeable technical support team can also be invaluable for addressing any questions or concerns about the product.

Below is a summary of some commercial suppliers of this compound:

| Supplier | Typical Purity | Available Quantities |

| --INVALID-LINK-- | >97% | 1g, 5g, 10g |

| --INVALID-LINK-- | >98% | 1g, 5g, 25g, 100g, Bulk |

| --INVALID-LINK-- | Inquire | Bulk quantities |

| --INVALID-LINK-- | Inquire | Inquire |

| --INVALID-LINK-- | >95% | 1g, 5g, 25g |

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of research and development.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity to its target protein. The pyridine scaffold is also a common motif in many approved drugs. Consequently, this compound is an attractive starting material for the synthesis of novel kinase inhibitors, which are a major class of anticancer drugs.[1] The bromine atom allows for the introduction of various substituents at the 3-position of the pyridine ring via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2][3]

Materials Science

In materials science, fluorinated organic compounds are of interest for their unique electronic and physical properties. They are often used in the development of advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and polymers.[4] The high reactivity of the bromine atom in this compound allows for its incorporation into larger conjugated systems through reactions like the Suzuki-Miyaura coupling, which can be used to tune the optical and electronic properties of the resulting materials.

Experimental Protocols for Key Synthetic Transformations

The following sections provide detailed, step-by-step protocols for two of the most common and powerful cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[5][6] This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 194 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 3-aryl-2,4-difluoropyridine.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and is widely used in the synthesis of pharmaceuticals.[7][8][9] This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Ethyl acetate

-

Celite

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

-

Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg) and this compound (1.0 mmol, 194 mg).

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Finally, add the amine (1.2 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

-

Wash the combined organic filtrates with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-substituted 2,4-difluoropyridin-3-amine.[10]

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safe Handling and Storage

This compound is a chemical that should be handled with care in a laboratory setting.[11] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards and safety precautions.[12]

General Handling Precautions:

-

Always work in a well-ventilated area, preferably in a certified chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store away from heat, sparks, and open flames.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[13] Do not pour down the drain.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its unique trifunctionalized structure allows for a wide range of chemical transformations, making it a powerful tool for creating novel compounds with tailored properties. By sourcing high-purity material from reputable suppliers and following established protocols for its use, researchers can effectively leverage the synthetic potential of this important intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. angenechemical.com [angenechemical.com]

- 12. ehs.providence.edu [ehs.providence.edu]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-difluoropyridine: Starting Materials and Core Methodologies

Introduction

3-Bromo-2,4-difluoropyridine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom positioned between two fluorine atoms on a pyridine scaffold, offers medicinal chemists a versatile handle for introducing further molecular complexity through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring, making this intermediate particularly valuable for the synthesis of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the critical reaction steps involved.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from several commercially available precursors. A logical retrosynthetic analysis points to two primary strategies, each with its own set of advantages and challenges. The choice of starting material often depends on factors such as cost, availability, and the scale of the synthesis.

Caption: Retrosynthetic pathways for this compound.